REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl:8][C:9]1[S:10][CH:11]=[CH:12][CH:13]=1>>[C:1]([C:11]1[S:10][C:9]([Cl:8])=[CH:13][CH:12]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
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25.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
equipped with a stirrer, condenser
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Type
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ADDITION
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Details
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After the dropwise addition
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Type
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CUSTOM
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Details
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After the reaction
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Type
|
CUSTOM
|
Details
|
the activated clay was separated by filtration
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Type
|
CUSTOM
|
Details
|
to give a dark brown filtrate
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Type
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DISTILLATION
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Details
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The filtrate was subjected to distillation
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Type
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CUSTOM
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Details
|
to remove unreacted 2-chlorothiophene, acetic anhydride, and by-product acetic acid
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C=1SC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.13 mol | |
AMOUNT: MASS | 20.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |